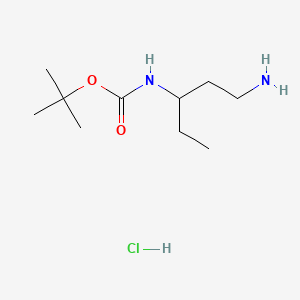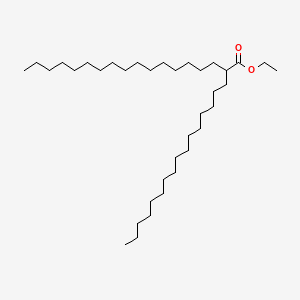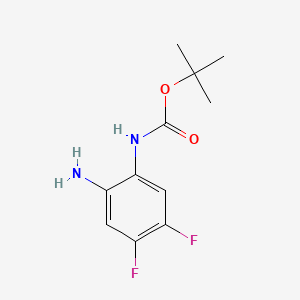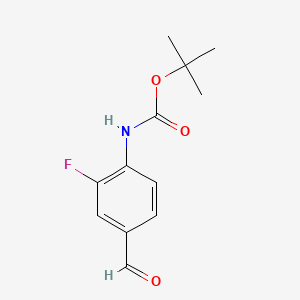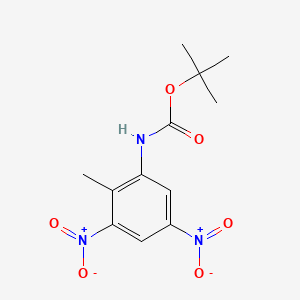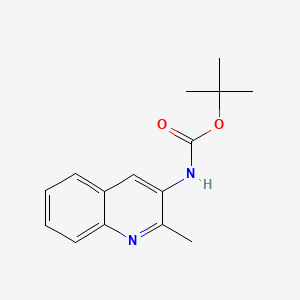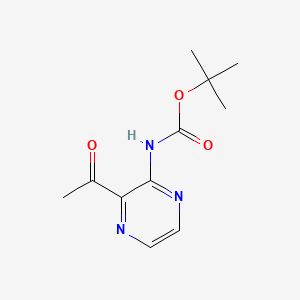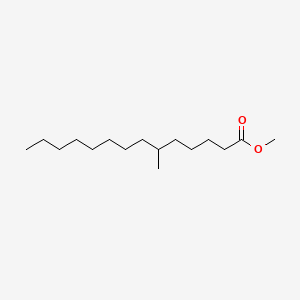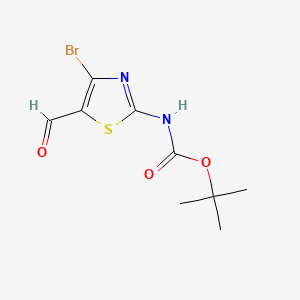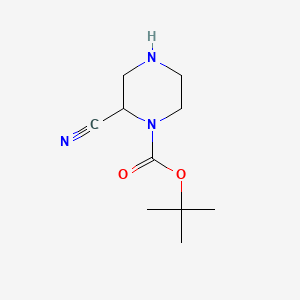
tert-Butyl 2-cyanopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-cyanopiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1053656-76-0 . It has a molecular weight of 211.26 and its IUPAC name is tert-butyl 2-cyano-1-piperazinecarboxylate . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “this compound” involves adding N-Boc-ethylenediamine into an organic alcohol solution, stirring and mixing, and dropwise adding 2-chloroacrylonitrile in an ice-water bath .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 . The compound has a molecular formula of C10H17N3O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 211.132076794 g/mol and its monoisotopic mass is 211.132076794 g/mol . The compound has a topological polar surface area of 65.4 Ų .Aplicaciones Científicas De Investigación
Chiral Auxiliary and Building Block in Peptide Synthesis : The compound has been used as a chiral auxiliary and building block in dipeptide synthesis, demonstrating its utility in stereochemical control and synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).
Key Structural Motif in Bioactive Compounds : It serves as a key structural motif in bioactive natural products and synthetic drugs, highlighting its importance in pharmaceutical research (Xie et al., 2019).
Role in Anti-mycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity : The compound's derivatives have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, indicating its potential in developing new therapeutic agents (Doležal et al., 2006).
Synthesis of Protected α-Amino Acids : It has been utilized in the synthesis of protected α-amino acids, an essential step in peptide synthesis and drug development (Baldwin et al., 1996).
Synthesis of Dendritic Macromolecules : The compound is used in the synthesis of water-soluble dendritic macromolecules with applications in nanotechnology and materials science (Pesak, Moore, & Wheat, 1997).
Tert-Butylating Reagent in Organic Synthesis : It has been developed as a tert-butylating reagent, useful in the modification of alcohols and carboxylic acids, which is significant in synthetic organic chemistry (Yamada et al., 2016).
Metabolism Studies : The compound has been studied in the context of metabolism, particularly in understanding the metabolic pathways and drug interactions, which is crucial in pharmacokinetics (Prakash, Wang, O’Connell, & Johnson, 2008).
Cyclic Amino Acid Ester Synthesis : It is used in the synthesis of cyclic amino acid esters, which have applications in biochemistry and drug design (Moriguchi et al., 2014).
Boc-protected Amines Synthesis : The compound is involved in the synthesis of Boc-protected amines via Curtius rearrangement, a critical reaction in organic synthesis (Lebel & Leogane, 2005).
In Diels-Alder Reactions : It has been utilized in Diels-Alder reactions, a widely used method in synthetic organic chemistry for creating complex molecular structures (Padwa, Brodney, & Lynch, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-Butyl 2-cyanopiperazine-1-carboxylate is an organic compound
Mode of Action
It’s known that it can participate in various reactions, such as substitution reactions and cyclization reactions, to prepare target compounds .
Pharmacokinetics
It’s known that the compound is almost insoluble in water at room temperature, but soluble in organic solvents such as chloroform and methanol . This could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be stored at 2-8°C and protected from light . Additionally, it’s a flammable substance and should be kept away from sources of ignition .
Propiedades
IUPAC Name |
tert-butyl 2-cyanopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUFWZZINYMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718778 |
Source


|
| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053656-76-0 |
Source


|
| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

